molecular formula C13H20S2 B14681942 Benzene, [2,2-bis(ethylthio)propyl]- CAS No. 36306-32-8

Benzene, [2,2-bis(ethylthio)propyl]-

Cat. No.: B14681942
CAS No.: 36306-32-8
M. Wt: 240.4 g/mol
InChI Key: UYVRIMXSOWRTSP-UHFFFAOYSA-N
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Description

The compound "Benzene, [2,2-bis(ethylthio)propyl]-" (IUPAC name) is a benzene derivative with a propyl chain substituted at the second carbon by two ethylthio (-SCH₂CH₃) groups. While direct data on this compound is absent in the provided evidence, its structure can be inferred as C₆H₅-CH₂-C(SCH₂CH₃)₂, yielding a molecular formula of C₁₃H₂₀S₂ and a molecular weight of 240.4 g/mol.

Properties

CAS No.

36306-32-8

Molecular Formula

C13H20S2

Molecular Weight

240.4 g/mol

IUPAC Name

2,2-bis(ethylsulfanyl)propylbenzene

InChI

InChI=1S/C13H20S2/c1-4-14-13(3,15-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

UYVRIMXSOWRTSP-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)(CC1=CC=CC=C1)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(ethylthio)propyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-bis(ethylthio)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of Benzene, [2,2-bis(ethylthio)propyl]- follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzene, [2,2-bis(ethylthio)propyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, [2,2-bis(ethylthio)propyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [2,2-bis(ethylthio)propyl]- involves its interaction with molecular targets through its functional groups. The [2,2-bis(ethylthio)propyl] group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Benzene, (2-methylpropyl)- (Isobutylbenzene)
  • Formula : C₁₀H₁₄ (MW: 134.22 g/mol) .
  • Key Properties : A branched alkylbenzene with a boiling point of 171–173°C .
  • Contrast : The target compound’s bis(ethylthio) groups increase molecular weight by ~106 g/mol and introduce sulfur, altering polarity and boiling point (estimated ~250°C).
Ethylbenzene
  • Formula : C₈H₁₀ (MW: 106.16 g/mol) .
  • Key Properties : Linear alkyl substituent with a boiling point of 136°C .
  • Contrast : The target compound’s branched, sulfur-containing substituent reduces volatility and increases hydrophobicity.
2-[2-(Ethylthio)propyl] Cyclohexenone Derivatives
  • Example: 2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one .
  • Key Properties : EC₅₀ (algae growth inhibition) = 11.4 mg/L .

Physicochemical Properties

Property Benzene, [2,2-bis(ethylthio)propyl]- Isobutylbenzene Ethylbenzene
Molecular Weight 240.4 g/mol 134.22 g/mol 106.16 g/mol
Boiling Point ~250°C (estimated) 171–173°C 136°C
Polarity Moderate (due to S atoms) Low Very low
Water Solubility Low (estimated) Insoluble 152 mg/L

Key Observations :

  • The sulfur atoms in the target compound increase molecular interactions (e.g., dipole-dipole forces), elevating boiling point compared to ethylbenzene.
  • Reduced water solubility compared to ethylbenzene due to larger hydrophobic substituents.

Reactivity and Stability

  • Thioether Oxidation : Bis(ethylthio) groups may oxidize to sulfoxides or sulfones under strong oxidizing conditions, unlike hydrocarbon substituents in isobutylbenzene or ethylbenzene.
  • Thermodynamic Stability : Isobutylbenzene’s reaction enthalpy (ΔrH°) with H₂ is -107.5 ± 1.7 kJ/mol , suggesting relative stability. The target compound’s sulfur substituents could lower thermodynamic stability due to weaker C-S bonds.

Environmental and Toxicological Profile

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